Cas no 14939-92-5 (3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid)
3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid Chemical and Physical Properties
Names and Identifiers
-
- 1,4-Benzodioxin-6-propanoicacid, 2,3-dihydro-
- 2,3-dihydro-1,4-Benzodioxin-6-propanoic acid
- 3-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)PROPANOIC ACID
- 3-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-propionic acid
- 3-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-propionsaeure
- 3-(2H,3H-benzo[3,4-e]1,4-dioxin-6-yl)propanoic acid
- 3-(3,4-ethylenedioxyphenyl)propionic acid
- 3-(benzo-1,4-dioxan-6-yl)propionic acid
- AC1O5IHT
- CTK0H3594
- SBB011193
- SureCN3431079
- AKOS000302649
- FT-0677859
- EN300-24291
- HMS1703G05
- E85599
- 2,3-Dihydro-1,4-benzodioxin-6-propionic acid
- 3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propanoic acid
- 3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propanoicacid
- LS-08039
- STK664184
- Z178955386
- 14939-92-5
- MFCD06823843
- DTXSID00424484
- SCHEMBL3431079
- CS-0215386
- 1,4-Benzodioxin-6-propanoic acid, 2,3-dihydro-
- A910773
- 3-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)PROPANOICACID
- ALBB-024522
- DB-063803
- 3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid
-
- MDL: MFCD06823843
- Inchi: 1S/C11H12O4/c12-11(13)4-2-8-1-3-9-10(7-8)15-6-5-14-9/h1,3,7H,2,4-6H2,(H,12,13)
- InChI Key: JYAJUMPCPQRKKU-UHFFFAOYSA-N
- SMILES: O1CCOC2C=CC(=CC1=2)CCC(=O)O
Computed Properties
- Exact Mass: 208.07356
- Monoisotopic Mass: 208.07355886g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 229
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 55.8Ų
Experimental Properties
- Color/Form: No data available
- Density: 1.3±0.1 g/cm3
- Melting Point: NA
- Boiling Point: 366.0±21.0 °C at 760 mmHg
- Flash Point: 145.3±15.6 °C
- Refractive Index: 1.563
- PSA: 55.76
- Vapor Pressure: 0.0±0.9 mmHg at 25°C
3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
-
Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Safety Instruction: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- HazardClass:IRRITANT
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D455688-25mg |
3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid |
14939-92-5 | 25mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D455688-50mg |
3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid |
14939-92-5 | 50mg |
$ 70.00 | 2022-06-05 | ||
| TRC | D455688-250mg |
3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid |
14939-92-5 | 250mg |
$ 295.00 | 2022-06-05 | ||
| Chemenu | CM314806-5g |
3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propanoic acid |
14939-92-5 | 95% | 5g |
$825 | 2021-06-17 | |
| Alichem | A019097243-5g |
3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propanoic acid |
14939-92-5 | 95% | 5g |
882.00 USD | 2021-06-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 020126-500mg |
3-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-propionic acid |
14939-92-5 | 500mg |
2957CNY | 2021-05-07 | ||
| Chemenu | CM314806-1g |
3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propanoic acid |
14939-92-5 | 95% | 1g |
$*** | 2023-03-30 | |
| eNovation Chemicals LLC | Y1254265-100mg |
1,4-Benzodioxin-6-propanoic acid, 2,3-dihydro- |
14939-92-5 | 95% | 100mg |
$125 | 2024-06-08 | |
| eNovation Chemicals LLC | Y1254265-250mg |
1,4-Benzodioxin-6-propanoic acid, 2,3-dihydro- |
14939-92-5 | 95% | 250mg |
$180 | 2024-06-08 | |
| eNovation Chemicals LLC | Y1254265-1g |
1,4-Benzodioxin-6-propanoic acid, 2,3-dihydro- |
14939-92-5 | 95% | 1g |
$265 | 2024-06-08 |
3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid Suppliers
3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid Related Literature
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
-
Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
-
Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
Additional information on 3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid
Introduction to 3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid (CAS No. 14939-92-5) and Its Emerging Applications in Chemical and Biomedical Research
The compound 3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid, identified by the chemical abstracts service number 14939-92-5, represents a fascinating molecule with significant potential in the realms of pharmaceutical chemistry and biochemical research. This compound belongs to the benzodioxin class, a structural motif known for its diverse biological activities. The benzodioxin scaffold, characterized by a fused aromatic system containing an oxygen atom, has garnered considerable attention due to its role in various pharmacological applications.
Structurally, 3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid incorporates a propanoic acid side chain at the 3-position of the benzodioxin ring system. This modification introduces a carboxylic acid functionality, which can participate in hydrogen bonding interactions and may enhance solubility in polar solvents. Such properties make it a valuable candidate for further derivatization and functionalization in drug design and material science.
In recent years, there has been growing interest in exploring the pharmacological properties of benzodioxin derivatives. The benzodioxin core is structurally related to natural products such as psilocybin and ibogamine, which are known for their psychoactive effects. However, synthetic derivatives like 3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid have been investigated for their potential therapeutic benefits without the psychotropic side effects associated with their parent compounds.
One of the most compelling areas of research involving this compound is its investigation as a potential scaffold for developing novel pharmaceuticals. The presence of both aromatic and aliphatic moieties provides multiple sites for interaction with biological targets. Preliminary studies have suggested that derivatives of this compound may exhibit anti-inflammatory, antioxidant, and even anticancer properties. These findings are particularly intriguing given the increasing demand for targeted therapies that minimize systemic side effects.
The carboxylic acid group in 3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid also opens up possibilities for further chemical modifications. For instance, esterification or amidation of this group can yield derivatives with enhanced bioavailability or specific targeting capabilities. Such modifications are crucial in drug development, as they can significantly influence the pharmacokinetic profile of a compound.
Another promising application lies in the field of material science. The unique structural features of this compound make it a candidate for designing advanced materials with tailored properties. For example, its aromatic nature could facilitate π-stacking interactions, making it suitable for applications in organic electronics or as a component in liquid crystal displays (LCDs). Additionally, the presence of functional groups like the carboxylic acid can enable covalent bonding to surfaces or other molecules, opening up possibilities for smart materials and nanotechnology.
Recent advancements in computational chemistry have also enhanced the study of 3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid. Molecular modeling techniques allow researchers to predict how this compound might interact with biological targets at an atomic level. These simulations can guide experimental design and help identify optimal derivatives with improved efficacy and reduced toxicity. Such computational approaches are becoming increasingly integral to modern drug discovery pipelines.
The synthesis of 3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid itself presents an interesting challenge due to the complexity of the benzodioxin core. Traditional synthetic routes often involve multi-step processes that require careful optimization to ensure high yields and purity. However, recent innovations in synthetic methodologies have made it more feasible to produce this compound on a scalable basis. These advancements are crucial for enabling further research and development efforts.
In conclusion,3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid (CAS No. 14939-92-5) is a versatile compound with significant potential across multiple domains of chemical and biomedical research. Its unique structural features offer opportunities for developing novel therapeutics while also serving as a valuable building block for advanced materials. As research continues to uncover new applications and synthetic strategies for this molecule,3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid is poised to play an increasingly important role in both academic and industrial settings.
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